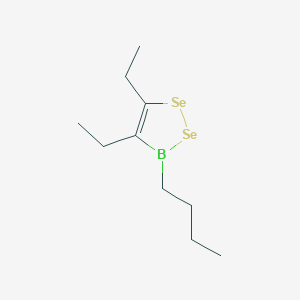
3-Butyl-4,5-diethyl-3H-1,2,3-diselenaborole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butyl-4,5-diethyl-3H-1,2,3-diselenaborole is a unique organoselenium compound that has garnered interest in various fields of scientific research. This compound features a boron atom bonded to two selenium atoms, forming a heterocyclic ring with butyl and diethyl substituents. Its distinctive structure imparts unique chemical and physical properties, making it a subject of study in organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-4,5-diethyl-3H-1,2,3-diselenaborole typically involves the reaction of organoboron compounds with selenium sources under controlled conditions. One common method includes the reaction of butylboronic acid with diethylselenium in the presence of a catalyst, such as palladium, to facilitate the formation of the diselenaborole ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Butyl-4,5-diethyl-3H-1,2,3-diselenaborole can undergo various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The butyl and diethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often require the presence of a strong base, such as sodium hydride (NaH), and an appropriate alkyl or aryl halide.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: New organoselenium compounds with different alkyl or aryl groups.
Applications De Recherche Scientifique
3-Butyl-4,5-diethyl-3H-1,2,3-diselenaborole has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organoselenium compounds and as a reagent in organic synthesis.
Biology: The compound’s selenium content makes it a potential candidate for studying selenium’s biological roles and effects.
Medicine: Organoselenium compounds are investigated for their antioxidant and anticancer properties, and this compound may have similar potential.
Industry: It can be used in the development of advanced materials, such as semiconductors and catalysts, due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 3-Butyl-4,5-diethyl-3H-1,2,3-diselenaborole involves its interaction with molecular targets through its selenium atoms. Selenium can form strong bonds with various biomolecules, influencing redox reactions and enzyme activities. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Butyl-4,5-diethyl-3H-1,2,3-dithia-1,2,3-borole: Similar structure but with sulfur atoms instead of selenium.
3-Butyl-4,5-diethyl-3H-1,2,3-diphosphaborole: Similar structure but with phosphorus atoms instead of selenium.
3-Butyl-4,5-diethyl-3H-1,2,3-diborole: Similar structure but with boron atoms instead of selenium.
Uniqueness
3-Butyl-4,5-diethyl-3H-1,2,3-diselenaborole is unique due to the presence of selenium atoms, which impart distinct electronic and chemical properties compared to its sulfur, phosphorus, and boron analogs. These properties make it particularly valuable in applications requiring specific redox behavior and electronic characteristics.
Propriétés
Numéro CAS |
103526-15-4 |
|---|---|
Formule moléculaire |
C10H19BSe2 |
Poids moléculaire |
308.0 g/mol |
Nom IUPAC |
3-butyl-4,5-diethyldiselenaborole |
InChI |
InChI=1S/C10H19BSe2/c1-4-7-8-11-9(5-2)10(6-3)12-13-11/h4-8H2,1-3H3 |
Clé InChI |
TXDMIIWJLHXPSF-UHFFFAOYSA-N |
SMILES canonique |
B1(C(=C([Se][Se]1)CC)CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


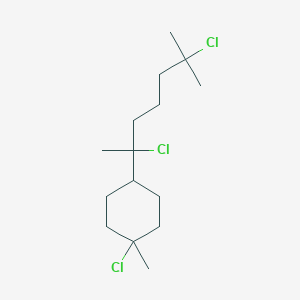

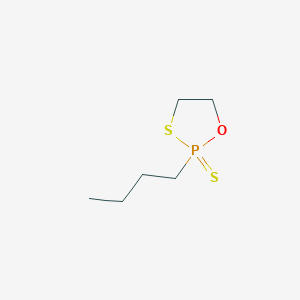
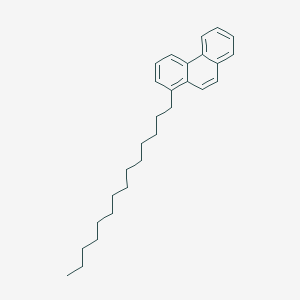
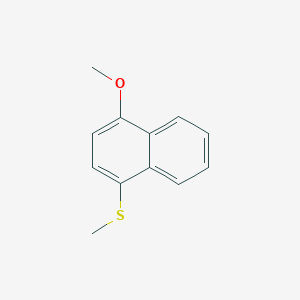
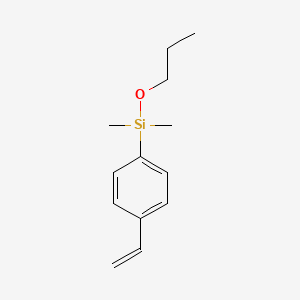

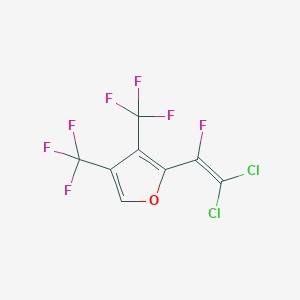
![1,1'-[(2E)-2-[(2,6-Dichlorophenyl)imino]-4-(hydroxymethyl)imidazolidine-1,3-diyl]di(ethan-1-one)](/img/structure/B14338838.png)
![1-{4-[(3-Chloropropyl)(methyl)amino]but-2-YN-1-YL}pyrrolidin-2-one](/img/structure/B14338843.png)
![2-[2-(Oxiran-2-yl)ethyl]hexahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B14338858.png)
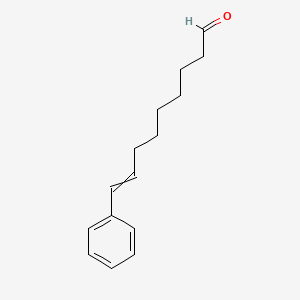
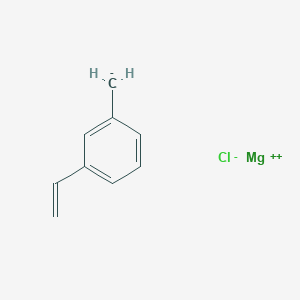
![4-Carbamoyl-1-[2-(hexyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14338874.png)
